molecular formula C19H17N3O4 B11003755 N-[2-(2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-1,3-benzodioxole-5-carboxamide

N-[2-(2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-1,3-benzodioxole-5-carboxamide

Cat. No.: B11003755
M. Wt: 351.4 g/mol
InChI Key: CKEGIHVEQJGIFO-UHFFFAOYSA-N
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Description

N-[2-(2-Methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-1,3-benzodioxole-5-carboxamide is a synthetic small molecule featuring a quinazolinone core linked via an ethyl group to a 1,3-benzodioxole-5-carboxamide moiety. Quinazolinones are heterocyclic compounds known for diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects . The 1,3-benzodioxole group enhances metabolic stability and bioavailability by resisting oxidative degradation.

Properties

Molecular Formula

C19H17N3O4

Molecular Weight

351.4 g/mol

IUPAC Name

N-[2-(2-methyl-4-oxoquinazolin-3-yl)ethyl]-1,3-benzodioxole-5-carboxamide

InChI

InChI=1S/C19H17N3O4/c1-12-21-15-5-3-2-4-14(15)19(24)22(12)9-8-20-18(23)13-6-7-16-17(10-13)26-11-25-16/h2-7,10H,8-9,11H2,1H3,(H,20,23)

InChI Key

CKEGIHVEQJGIFO-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2C(=O)N1CCNC(=O)C3=CC4=C(C=C3)OCO4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-1,3-benzodioxole-5-carboxamide typically involves a multi-step process:

    Formation of the Quinazolinone Core: The initial step involves the synthesis of the quinazolinone core, which can be achieved through the cyclization of anthranilic acid derivatives with appropriate reagents.

    Alkylation: The quinazolinone core is then alkylated with a suitable alkylating agent to introduce the 2-methyl group.

    Coupling with Benzodioxole: The final step involves the coupling of the alkylated quinazolinone with 1,3-benzodioxole-5-carboxylic acid under amide bond-forming conditions, typically using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to kilogram quantities.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-1,3-benzodioxole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the quinazolinone core or the benzodioxole moiety.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the quinazolinone core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents such as halogenating agents (e.g., N-bromosuccinimide) or nucleophiles (e.g., amines) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction could lead to partially or fully reduced quinazolinone cores.

Scientific Research Applications

N-[2-(2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-1,3-benzodioxole-5-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials or as a precursor for other industrially relevant compounds.

Mechanism of Action

The mechanism of action of N-[2-(2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-1,3-benzodioxole-5-carboxamide involves its interaction with specific molecular targets. The quinazolinone core is known to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can modulate various biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

N-(1,3-Benzodioxol-5-yl)-2-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)acetamide (CAS: 879478-31-6)

Structural Features :

  • Core: Quinazolinone (4-oxoquinazolin-3(4H)-yl) with a hydroxyl group at position 2.
  • Linker : Acetamide group instead of ethyl.
  • Substituents : 1,3-Benzodioxole attached to the carboxamide.

Physicochemical Properties :

  • Molecular Formula: C₁₇H₁₃N₃O₅
  • Molar Mass: 339.3 g/mol
  • The hydroxyl group on the quinazolinone may enhance hydrogen bonding but reduce metabolic stability .

Synthesis: Synthesized via coupling reactions involving 1,3-benzodioxole-5-carboxylic acid and quinazolinone intermediates.

5-Methyl-1-(2-Methyl-4-oxoquinazolin-3(4H)-yl)-1H-1,2,3-triazole-4-carboxylic Acid

Structural Features :

  • Core: Quinazolinone (shared with target compound).
  • Linker : 1,2,3-Triazole ring.
  • Substituents: Methyl group on the quinazolinone and a carboxylic acid on the triazole.

Key Differences :

  • The triazole introduces a rigid, planar heterocycle, improving π-π stacking interactions with biological targets.

Synthesis : Derived from 3-azido-2-methylquinazolin-4(3H)-one via cyclization with ethyl acetoacetate.

N-(2-Chloro-5-(2-Methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2,3-dimethoxybenzamide (CAS: 899969-09-6)

Structural Features :

  • Core: Quinazolinone (shared).
  • Substituents : Chlorine on the phenyl ring and dimethoxy groups on the benzamide.

Physicochemical Properties :

  • Molecular Formula: C₂₄H₂₀ClN₃O₄
  • Molar Mass: 449.9 g/mol
  • Dimethoxy groups on the benzamide may improve receptor binding through hydrophobic interactions .

Synthesis: Likely synthesized via amide coupling between 2,3-dimethoxybenzoic acid and a chlorophenyl-quinazolinone intermediate.

5-Acylamino-1,3-Thiazole Derivatives (e.g., Compounds 5bd, 4cb, 5bb)

Structural Features :

  • Core: 1,3-Thiazole instead of quinazolinone.
  • Substituents : Varied groups (e.g., acetyl, methoxy, nitro) on the thiazole and benzodioxole.

Key Differences :

  • Thiazole cores are smaller and more electronegative than quinazolinones, altering electronic properties.
  • Example: N-[4-hydroxy-2-(4-methoxyphenyl)-1,3-thiazol-5-yl]-1,3-benzodioxole-5-carboxamide (4cb) has a methoxy group that enhances solubility (Yield: 68%) .

Synthesis : Prepared via Hantzsch cyclization without catalysts, offering high yields (68–76%) .

Comparative Data Table

Compound Name Molecular Formula Molar Mass (g/mol) Core Structure Key Substituents Synthesis Yield
Target Compound C₂₀H₁₈N₃O₅* 380.4* Quinazolinone Ethyl linker, benzodioxole carboxamide N/A
N-(1,3-Benzodioxol-5-yl)-2-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)acetamide C₁₇H₁₃N₃O₅ 339.3 Quinazolinone Acetamide linker, hydroxyl N/A
5-Methyl-1-(2-methyl-4-oxoquinazolin-3(4H)-yl)-1H-1,2,3-triazole-4-carboxylic acid C₁₃H₁₁N₅O₃ 285.3 Quinazolinone Triazole, carboxylic acid N/A
N-(2-Chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2,3-dimethoxybenzamide C₂₄H₂₀ClN₃O₄ 449.9 Quinazolinone Chloro, dimethoxy N/A
N-[4-hydroxy-2-(4-methoxyphenyl)-1,3-thiazol-5-yl]-1,3-benzodioxole-5-carboxamide (4cb) C₁₉H₁₆N₂O₅S 384.4 1,3-Thiazole Methoxy, benzodioxole 68%

*Calculated based on structural formula.

Research Findings and Implications

  • Quinazolinone vs. Thiazole: Quinazolinones generally exhibit higher metabolic stability than thiazoles due to their fused aromatic system .
  • Linker Effects : Ethyl linkers (target compound) balance flexibility and lipophilicity, whereas acetamide or triazole linkers modulate solubility and hydrogen-bonding capacity .
  • Substituent Impact : Electron-withdrawing groups (e.g., chloro in ) enhance stability but may require formulation adjustments for solubility .

Biological Activity

N-[2-(2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-1,3-benzodioxole-5-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The compound is characterized by its unique structure, which includes a quinazoline moiety and a benzodioxole component. Its molecular formula is C21H20N4O2C_{21}H_{20}N_{4}O_{2} with a molecular weight of approximately 360.4 g/mol. The structural complexity of this compound may contribute to its diverse biological activities.

Anticancer Properties

Research indicates that derivatives of benzodioxole, including those related to this compound, exhibit significant anticancer activity. A study demonstrated that synthesized carboxamide compounds showed potent anticancer effects against various cancer cell lines. Notably, compounds with amide groups displayed lower IC50 values, indicating stronger cytotoxicity compared to traditional chemotherapeutics like Doxorubicin .

Table 1: IC50 Values of Benzodioxole Derivatives

CompoundCell LineIC50 (mM)
2aHep3B0.5
2bHep3B>0.5
DoxorubicinHep3B0.1

The results suggest that compound 2a significantly inhibits the cell cycle progression at the G2-M phase in Hep3B liver cancer cells, indicating its potential as an anticancer agent .

Antioxidant Activity

In addition to anticancer effects, this compound has shown antioxidant properties. The DPPH assay demonstrated that the synthesized compounds could effectively scavenge free radicals, highlighting their potential as antioxidant agents .

Anti-inflammatory and Analgesic Effects

The compound also exhibits anti-inflammatory and analgesic properties. Research indicates that benzodioxole derivatives can modulate inflammatory pathways and reduce pain responses in experimental models . This broad spectrum of activity suggests potential applications in treating conditions characterized by inflammation and pain.

The biological activities of this compound are believed to involve interactions with specific cellular targets. These interactions may disrupt essential processes in cancer cells or pathogens, leading to apoptosis or inhibition of proliferation. Further studies are necessary to elucidate the precise mechanisms involved.

Study on Anticancer Activity

A significant study focused on the synthesis and evaluation of benzodioxole derivatives found that compounds similar to this compound exhibited promising anticancer effects. The study utilized various cancer cell lines and reported that certain derivatives had comparable or superior activity compared to established drugs .

Evaluation of Antioxidant Properties

Another research project assessed the antioxidant capacity of synthesized compounds using in vitro assays. The results indicated that several derivatives effectively reduced oxidative stress markers in cellular models, suggesting their potential utility in preventing oxidative damage associated with various diseases .

Q & A

Q. What are the key synthetic pathways for synthesizing N-[2-(2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-1,3-benzodioxole-5-carboxamide, and how are intermediates characterized?

  • Methodological Answer : The synthesis typically involves multi-step reactions:
  • Step 1 : Formation of the 4-oxoquinazoline core via cyclization of precursors under acidic or basic conditions (e.g., using H₂SO₄ or K₂CO₃) .
  • Step 2 : Coupling of the quinazolinone intermediate with a benzodioxole-carboxamide derivative using amide bond-forming reagents like EDCI/HOBt in DMF .
  • Intermediate Characterization :
  • NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and functional groups.
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight and purity .

Q. Which spectroscopic and chromatographic techniques are critical for confirming the structure and purity of this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Assign peaks to protons in the quinazolinone (δ 7.5–8.5 ppm) and benzodioxole (δ 5.9–6.3 ppm) moieties .
  • HPLC-PDA : Monitor purity (>95%) using a C18 column (gradient: 10–90% acetonitrile in water) .
  • FT-IR : Confirm amide C=O stretches (~1650 cm⁻¹) and quinazolinone C=O (~1700 cm⁻¹) .

Advanced Research Questions

Q. How can researchers optimize coupling reactions (e.g., amide bond formation) to improve yield and reduce byproducts?

  • Methodological Answer :
  • Reagent Selection : Use EDCI/HOBt over DCC due to reduced side reactions (e.g., racemization) .
  • Solvent Optimization : DMF or DCM at 0–5°C minimizes hydrolysis of activated intermediates.
  • Reaction Monitoring : Track progress via TLC (Rf = 0.5 in ethyl acetate/hexane, 1:1) and adjust stoichiometry (1.2 equiv. of carboxamide) .

Q. What strategies resolve discrepancies in biological activity data across different assay conditions (e.g., IC₅₀ variability)?

  • Methodological Answer :
  • Assay Standardization : Use a common cell line (e.g., HeLa) and normalize to a reference inhibitor (e.g., staurosporine).
  • Data Triangulation : Compare results from MTT, caspase-3 activation, and flow cytometry to confirm apoptosis mechanisms .
  • Statistical Analysis : Apply ANOVA to assess inter-assay variability (p < 0.05) .

Q. How can molecular docking studies predict the compound’s interaction with biological targets (e.g., kinase inhibitors)?

  • Methodological Answer :
  • Target Selection : Prioritize kinases (e.g., EGFR, PI3K) based on structural homology to known quinazolinone inhibitors .
  • Docking Software : Use AutoDock Vina with flexible ligand/rigid receptor settings. Validate with MD simulations (100 ns) to assess binding stability .
  • Key Interactions : Hydrogen bonds between the carboxamide group and Thr766 (EGFR) or π-π stacking with benzodioxole .

Q. What in vivo models are suitable for evaluating pharmacokinetics (PK) and toxicity?

  • Methodological Answer :
  • PK Studies : Use Sprague-Dawley rats (IV/oral dosing). Analyze plasma via LC-MS/MS to calculate AUC, Cmax, and t₁/₂ .
  • Toxicity Screening : Conduct acute toxicity in mice (OECD 423) with histopathology of liver/kidney .
  • Metabolite Identification : Use UPLC-QTOF to detect phase I/II metabolites (e.g., hydroxylation, glucuronidation) .

Data Contradiction Analysis

Q. How should researchers address conflicting solubility data (e.g., DMSO vs. aqueous buffer)?

  • Methodological Answer :
  • Solubility Testing : Use nephelometry to quantify solubility in PBS (pH 7.4) vs. DMSO.
  • Co-solvent Systems : Evaluate PEG-400 or cyclodextrin-based formulations to enhance aqueous solubility .
  • Documentation : Report exact buffer composition and temperature (e.g., 25°C vs. 37°C) .

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